![molecular formula C18H11FN4O4S B2545375 N-(6-fluorobenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)furan-2-carboxamide CAS No. 900005-81-4](/img/structure/B2545375.png)
N-(6-fluorobenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(6-fluorobenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)furan-2-carboxamide” is a complex organic compound. It contains several functional groups including a carboxamide, a nitro group, and a fluorobenzothiazole. These groups suggest that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by techniques such as NMR spectroscopy . The presence of various functional groups would result in a complex spectrum with many peaks .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, similar compounds are known to undergo a variety of reactions. For example, benzothiazoles can participate in reactions with nucleophiles and electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, the presence of a nitro group could make the compound more reactive. The fluorobenzothiazole could increase the compound’s stability and affect its interactions with biological targets .Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
This compound has been investigated for its antibacterial properties. A study described a straightforward synthetic route to N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives, which include our compound of interest . Although most derivatives did not exhibit significant antibacterial effects, one compound showed activity against Staphylococcus aureus (MTCC 3160) at a concentration of 50 μg per well.
Antitubercular Potential
While not directly studied for antitubercular activity, similar derivatives have been explored in the context of tuberculosis treatment. For instance, substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed and evaluated for their anti-tubercular effects . Although this specific compound was not part of that study, it falls within the same chemical space.
Pharmacological Applications
The isoxazole ring, a key structural motif in this compound, has been widely explored in pharmaceutical and biological contexts. Isoxazole derivatives have demonstrated various activities, including analgesic, anticonvulsant, antipsychotic, anticancer, and antimicrobial effects . Additionally, 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole serves as an intermediate in the synthesis of paliperidone, an active metabolite of the antipsychotic risperidone .
Selective Enzyme Inhibition
N-benzylpiperidine benzisoxazole derivatives, structurally related to our compound, act as selective inhibitors of acetylcholinesterase (AChE). These compounds find use in Alzheimer’s disease treatment .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(6-fluoro-1,3-benzothiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11FN4O4S/c19-11-4-5-13-15(9-11)28-18(21-13)22(10-12-3-1-2-8-20-12)17(24)14-6-7-16(27-14)23(25)26/h1-9H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQGRQCYKGOZARS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CN(C2=NC3=C(S2)C=C(C=C3)F)C(=O)C4=CC=C(O4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11FN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-fluorobenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)furan-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-benzyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(1-(4-fluorophenyl)ethyl)piperidine-4-carboxamide](/img/structure/B2545293.png)
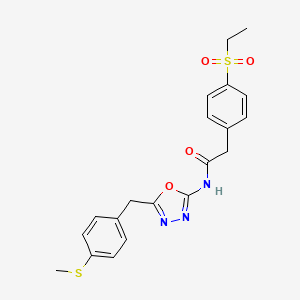
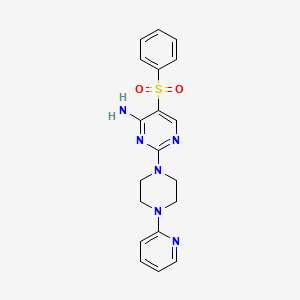

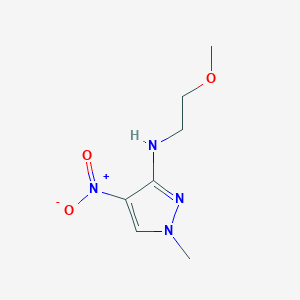


![N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2545302.png)
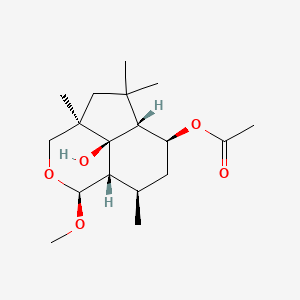
![2-(naphthalen-1-yl)-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide](/img/structure/B2545305.png)
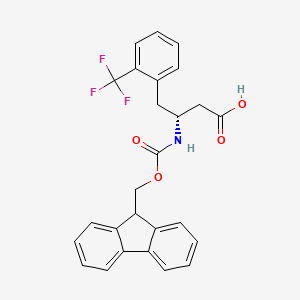


![(1R,5S)-1,5-Dimethyl-3-azabicyclo[3.2.0]heptane](/img/structure/B2545315.png)